molecular formula C19H19N3O2 B138256 Oxozolpidem CAS No. 400038-68-8

Oxozolpidem

Cat. No. B138256
M. Wt: 321.4 g/mol
InChI Key: WJEFEBYRIBQJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxozolpidem is not directly mentioned in the provided papers; however, the term seems to be a typographical error or an alternative name for Zolpidem, which is extensively discussed. Zolpidem is an imidazopyridine agent used for the short-term treatment of insomnia. It is known for its hypnotic efficacy, which is generally comparable to that of benzodiazepines and other nonbenzodiazepine hypnotic agents. Zolpidem acts at the benzodiazepine omega 1-receptor subtype in the brain and is well-tolerated with minimal adverse effects, such as nausea, dizziness, and drowsiness .

Synthesis Analysis

The synthesis of Zolpidem, which may be referred to as Oxozolpidem in some contexts, involves the creation of a substituted imidazo[1,2-a] pyridine structure. The synthesis of tritium-labeled Zolpidem with a specific activity of 60.5 Ci/mmol has been described, which is used to characterize the binding properties of Zolpidem in the rat brain . Additionally, the synthesis of [14C]Zolpidem has been achieved with a 64% overall radiochemical yield from potassium[14C]cyanide, which is utilized for pharmacokinetic and drug metabolism studies .

Molecular Structure Analysis

Zolpidem's molecular structure is unique, as it is unrelated to that of benzodiazepines. It is a novel hypnotic drug with a high affinity for binding to central benzodiazepine receptors, particularly the BZD1 receptor subtype. This binding is selective and exhibits regional distribution within the brain .

Chemical Reactions Analysis

The chemical reactions involving Zolpidem include its interaction with GABA(A) receptors in the brain. Zolpidem is a selective agonist for the GABA(A) receptor α1 subunit, which induces functional activation of oxytocinergic neurons in certain hypothalamic nuclei. This interaction does not significantly stimulate oxytocinergic cells in the supraoptic nucleus but does so in the paraventricular and accessory nuclei .

Physical and Chemical Properties Analysis

Zolpidem's physical and chemical properties contribute to its pharmacological profile. It has a rapid onset of action and a short elimination half-life, which helps reduce the latency to sleep and prolongs the duration of sleep without major effects on sleep stages when given in dosages of 5 to 20 mg nightly. Zolpidem does not exhibit myorelaxant or anticonvulsant effects, and its effects on anxiety are minor. The pharmacokinetics of Zolpidem may be altered in the elderly and in patients with renal dysfunction, leading to an increase in dose-proportionate adverse effects .

Scientific Research Applications

1. Sublingual Administration Efficacy

A study by Staner et al. (2009) showed that sublingual zolpidem (OX22) is more effective than oral zolpidem in initiating early onset of sleep, particularly in a post-nap model of insomnia.

2. Stress Degradation Studies

Research by Malesević et al. (2014) focused on stress degradation studies on zolpidem tartrate under various conditions, leading to the identification of key degradants including oxozolpidem.

3. Effects on Oxytocinergic Neurons

A study conducted by Kiss et al. (2006) examined the effects of Zolpidem on oxytocinergic neurons in the hypothalamic paraventricular and accessory nuclei in rats.

4. Comparison with Other Sedatives and Hypnotics

Research by Mattila et al. (1998) compared the psychomotor and cognitive effects of Zolpidem with other sedatives and hypnotics on human performance and memory.

5. Combination Therapy in Obstructive Sleep Apnoea

A study by Messineo et al. (2021) explored the addition of zolpidem to combination therapy with atomoxetine‐oxybutynin, increasing sleep efficiency in obstructive sleep apnoea.

6. Mechanism of Action In Vivo

The study by Crestani et al. (2000) investigated the mechanism of action of zolpidem in vivo, focusing on its interaction with GABAA receptor subtypes.

7. Antioxidant Effects in Psychiatric Disorders

Research by Bortoli et al. (2019) highlighted the antioxidant potential of zolpidem in the context of psychiatric disorders, including its neuroprotective capacity.

8. Pharmacodynamic and Pharmacokinetic Properties

A review by Langtry and Benfield (1990) covered the pharmacodynamic and pharmacokinetic properties of zolpidem, including its selective action on GABA receptors.

9. Optical Probing of Receptor Antagonists

A study by Li et al. (2018) investigated the function of Hypocretin receptor antagonists, including Zolpidem, in sleep modulation and memory function using optical methods in mice.

10. Use in the Management of Insomnia

A review by Harrison and Keating (2005) discussed zolpidem's efficacy in the short-term treatment of insomnia, highlighting its low propensity to cause clinical residual effects.

11. Behavioral Pharmacology Relative to Benzodiazepines

Research by Rush (1998) reviewed the behavioral pharmacology of zolpidem, comparing its effects with benzodiazepines.

12. Electrochemical Study and Determination in Tablet Form

A study by Radi et al. (2004) focused on the oxidative behavior of zolpidem and its determination in tablet dosage form using differential pulse voltammetry.

13. Extraordinary Arousal from Semi-Comatose State

A case report by Clauss et al. (2000) described the extraordinary arousal of a semi-comatose patient following zolpidem administration.

14. Effects on Respiration and Oxygen Saturation

A study by Rhodes et al. (1990) compared the effects of zolpidem and placebo on respiration and oxygen saturation in the elderly.

15. Transformation into Antituberculosis Agents

Research by Moraski et al. (2014) discussed the transformation of zolpidem into potent antituberculosis agents.

16. Systematic Review in Neurologic Disorders

A systematic review by Bomalaski et al. (2017) synthesized studies using zolpidem to treat various neurologic disorders.

17. Oxytocin in Anxiety and Social Fear

A translational approach by Neumann and Slattery (2016) explored the anxiolytic effects of oxytocin, relevant to zolpidem's effects on oxytocinergic neurons.

18. Safety and Tolerability Update

A study by Darcourt et al. (1999) provided an update on the safety and tolerability of zolpidem, highlighting its unique neuropharmacological profile.

19. Cerebral Perfusion Measurement in Baboons

Research by Clauss et al. (2001) examined the effect of zolpidem on brain perfusion using SPECT in baboons.

20. Reversal of Anoxic Brain Injury-Related State

A case report by Shames and Ring (2008) documented the reversal of an anoxic brain injury-related minimally conscious state after zolpidem administration.

properties

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFEBYRIBQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193069
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxozolpidem

CAS RN

400038-68-8
Record name Oxozolpidem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOZOLPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxozolpidem
Reactant of Route 2
Reactant of Route 2
Oxozolpidem
Reactant of Route 3
Reactant of Route 3
Oxozolpidem
Reactant of Route 4
Reactant of Route 4
Oxozolpidem
Reactant of Route 5
Reactant of Route 5
Oxozolpidem
Reactant of Route 6
Reactant of Route 6
Oxozolpidem

Citations

For This Compound
7
Citations
M Malesevic, L Zivanovic, A Protic, M Radisic… - Acta …, 2014 - akjournals.com
… of oxozolpidem by oxidation of CH2 group in the position 2 of lateral acetamide structure. Zolpaldehyde appears by breaking of the bond between two CO groups in oxozolpidem. …
Number of citations: 8 akjournals.com
M Malesevic, L Zivanovic, A Protic, Z Jovic - Chromatographia, 2011 - Springer
… employed as a powerful technique for simultaneous optimization of input variables significant for evaluation of chromatographic behaviour of zolpidem tartrate, zolpacid, oxozolpidem, …
Number of citations: 12 link.springer.com
S Mirsadeghi, H Zandavar, HF Tooski, M Rahimi… - … Science and Pollution …, 2021 - Springer
We reported the tin (II) tungstate nanoparticles as the photocatalyst and sensor modifier that were synthesized via chemical precipitation reaction and optimized thru the Taguchi design …
Number of citations: 7 link.springer.com
S Henry, L De Vadder, M Decorte, S Francia… - Pharmaceutics, 2021 - mdpi.com
… Photolysis yielded oxozolpidem, zolpyridine and zolpaldehyde as major degradants. The solid form proved relatively stable, although photolytic degradation also occurred to a minor …
Number of citations: 16 www.mdpi.com
A Mokhtari… - Eurasian Journal of …, 2017 - researchgate.net
… Oxidation products in weak oxidative medium are oxozolpidem, zolpaldehyde, zolpyridine [43] and in strong oxidation medium, the products are acid derivatives [44]. …
Number of citations: 3 www.researchgate.net
KM Al Azzam, LK Yit, B Saad, H Shaibah - Scientia Pharmaceutica, 2014 - mdpi.com
The aim of the current study was to develop a simple, precise, and accurate capillary zone electrophoresis method for the determination of zolpidem tartrate in tablet dosage form. …
Number of citations: 4 www.mdpi.com
MP Malešević - Универзитет у Београду, 2013 - nardus.mpn.gov.rs
… Oxozolpidem, zolpyridine and zolpaldehyde are also potential degradation products of … The key degradants were identified as zolpacid, oxozolpidem, zolpaldehyde and zolpyridine. Any …
Number of citations: 2 nardus.mpn.gov.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.